2,4,6-Tris[4-(2-phenylphenyl)phenyl]-1,3,5-triazine
Description
Properties
CAS No. |
919104-94-2 |
|---|---|
Molecular Formula |
C57H39N3 |
Molecular Weight |
765.9 g/mol |
IUPAC Name |
2,4,6-tris[4-(2-phenylphenyl)phenyl]-1,3,5-triazine |
InChI |
InChI=1S/C57H39N3/c1-4-16-40(17-5-1)49-22-10-13-25-52(49)43-28-34-46(35-29-43)55-58-56(47-36-30-44(31-37-47)53-26-14-11-23-50(53)41-18-6-2-7-19-41)60-57(59-55)48-38-32-45(33-39-48)54-27-15-12-24-51(54)42-20-8-3-9-21-42/h1-39H |
InChI Key |
HPEXYQXZIGRSQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=C(C=C3)C4=NC(=NC(=N4)C5=CC=C(C=C5)C6=CC=CC=C6C7=CC=CC=C7)C8=CC=C(C=C8)C9=CC=CC=C9C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Method 1: Reaction with Resorcinol
This method utilizes resorcinol as a key reactant along with cyanuric chloride in an acidic ionic liquid environment.
Reagents :
- Resorcinol
- Cyanuric chloride
- Acidic ionic liquid (e.g., methyl butyl trifluoromethane sulfonic acid base imidazole bisulfate)
-
- Mix resorcinol (3.3 g) and cyanuric chloride (1.85 g) in a three-necked flask.
- Add the acidic ionic liquid (3.84 g) and heat to 120 °C while stirring for approximately 10 hours.
- Monitor the reaction using thin-layer chromatography (TLC).
- Upon completion, extract the product using toluene and evaporate under reduced pressure to obtain a solid.
Yield and Purity : The method reports a yield of approximately 90% with high purity (≥99.5% as determined by HPLC) and a melting point exceeding 300 °C.
Method 2: Solvent-Based Synthesis
Another effective method involves using sulfolane or a mixture of inert solvents as the reaction medium.
Reagents :
- Cyanuric chloride
- Hydroxyphenyl compounds (e.g., phenol derivatives)
-
- Dissolve hydroxyphenyl compounds in sulfolane or an inert solvent.
- Gradually add cyanuric chloride while maintaining a controlled temperature to prevent rapid solidification.
- Stir the mixture for several hours to ensure complete reaction.
Advantages : This method minimizes by-product formation and allows for better control over the reaction conditions, leading to improved yields.
Method 3: Hydrolysis Post-Reaction
This method emphasizes hydrolyzing the reaction mixture post-synthesis to enhance product recovery.
Reagents :
- Resorcinol
- Cyanuric chloride
- Hydrochloric acid for hydrolysis
-
- Combine resorcinol and cyanuric chloride in nitrobenzene under acidic conditions.
- After completion of the initial reaction, add hydrochloric acid to hydrolyze any unreacted cyanuric chloride.
Yield and Purity : This method also reports high yields (>90%) and is effective in refining the product through hydrolysis.
| Method | Key Reactants | Reaction Conditions | Yield | Purity |
|---|---|---|---|---|
| Method 1 | Resorcinol, Cyanuric Chloride | Acidic ionic liquid at ~120 °C for ~10 hours | ~90% | ≥99.5% |
| Method 2 | Hydroxyphenyl compounds, Cyanuric Chloride | Sulfolane or inert solvent; controlled temperature | High | Improved |
| Method 3 | Resorcinol, Cyanuric Chloride | Nitrobenzene with hydrochloric acid for hydrolysis | >90% | High |
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris[4-(2-phenylphenyl)phenyl]-1,3,5-triazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2,4,6-Tris[4-(2-phenylphenyl)phenyl]-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism by which 2,4,6-Tris[4-(2-phenylphenyl)phenyl]-1,3,5-triazine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. The pathways involved include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Functional Group Variations
2,4,6-Tris[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine
- Substituents : Boronate ester groups.
- Key Properties : Soluble in polar aprotic solvents (e.g., DMF) due to boronate moieties; reactive in Suzuki-Miyaura cross-coupling for polymer synthesis.
- Applications : Building block for covalent triazine frameworks (CTFs) and conjugated microporous polymers (CMPs) .
- Comparison : Unlike the biphenyl-substituted triazine, this derivative enables covalent bonding in polymeric networks, enhancing porosity and catalytic activity.
2,4,6-Tris[4-(1H-imidazol-1-yl)phenyl]-1,3,5-triazine (TIPT)
- Substituents : Imidazole groups.
- Key Properties : Forms coordination bonds with metals (e.g., Cu, Zn); crystallizes with solvent molecules (e.g., DMF).
- Applications : Ligand for metal-organic frameworks (MOFs) and catalysis .
- Comparison : The imidazole groups in TIPT enable metal coordination, unlike the inert biphenyl groups in the target compound, which lack such functionality.
2,4,6-Tris(4-(3-tert-butyl-carbazol-9-yl)phenyl)-1,3,5-triazine (TR1)
- Substituents : Carbazole units with tert-butyl groups.
- Key Properties : High fluorescence quantum yield; aggregation-induced emission (AIE); C3 symmetry.
- Applications : Organic light-emitting diodes (OLEDs) and solar cells .
- Comparison : Carbazole derivatives exhibit superior optoelectronic performance compared to biphenyl-substituted triazines, which prioritize thermal stability over luminescence.
Structural and Application-Based Differences
Table 1: Comparative Analysis of Triazine Derivatives
Electronic and Optical Properties
- Biphenyl-Substituted Triazine: Limited UV absorption due to lack of electron-donating groups.
- Carbazole Derivatives (TR1–TR3) : Strong absorption in UV-vis range (300–400 nm) with tunable emission (450–550 nm) due to carbazole’s electron-donating nature .
- Thiophene Derivatives : Red-shifted absorption (visible region) owing to thiophene’s electron-rich character, suitable for light-harvesting applications .
Thermal and Solubility Behavior
Biological Activity
2,4,6-Tris[4-(2-phenylphenyl)phenyl]-1,3,5-triazine is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antiproliferative effects and structure-activity relationships.
Chemical Structure and Properties
The compound is characterized by a triazine core with three phenyl groups substituted at specific positions. Its molecular formula is , and it has unique photophysical properties that contribute to its biological efficacy.
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of 2,4,6-Tris[4-(2-phenylphenyl)phenyl]-1,3,5-triazine against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical) | 0.50 | |
| MCF-7 (Breast) | 0.62 | |
| MDA-MB-231 (Breast) | 1.08 | |
| A2780 (Ovarian) | 0.95 | |
| K562 (Leukemia) | 3.58 |
These results indicate that the compound exhibits significant antiproliferative activity, particularly against cervical and breast cancer cell lines.
The mechanism through which 2,4,6-Tris[4-(2-phenylphenyl)phenyl]-1,3,5-triazine exerts its effects appears to involve the inhibition of oncogene promoter G4 topologies. Studies utilizing FRET-melting experiments have shown that the compound can interact with G-quadruplex structures associated with oncogenes such as c-MYC and BCL-2, leading to reduced expression of these genes in treated cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that variations in the phenyl substituents significantly affect the biological activity of the triazine derivatives. For instance:
- Compounds with additional dimethylaminopropyl groups exhibited enhanced antiproliferative activity compared to their counterparts lacking these groups.
- The positioning of substituents on the phenyl rings also plays a crucial role; compounds with para-substituted phenyl groups showed superior activity compared to those with meta or ortho substitutions .
Case Studies
A notable case study involved the evaluation of 2,4-bis[(substituted-aminomethyl)phenyl]quinolines as structural analogs to 2,4,6-Tris[4-(2-phenylphenyl)phenyl]-1,3,5-triazine. These analogs demonstrated varying levels of antiproliferative activity across different cancer cell lines, reinforcing the importance of molecular structure in determining biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
